Somapacitan, marketed under the brand name Sogroya, is a long-acting recombinant human growth hormone (rhGH) derivative developed by Novo Nordisk A/S. It is primarily indicated for the treatment of growth hormone deficiency in adults and children, allowing for once-weekly subcutaneous administration. The compound is characterized by a single amino acid substitution and an albumin-binding moiety that extends its half-life, making it a significant advancement in hormone replacement therapy .
The synthesis of somapacitan involves recombinant DNA technology, where the genetic code for human growth hormone is modified to introduce a single amino acid substitution at position 101 (L101C). This modification allows for the attachment of a hydrophilic spacer and an albumin-binding moiety through chemical conjugation. The albumin binding enhances the pharmacokinetic profile by prolonging the half-life of the hormone in circulation .
Somapacitan has a complex molecular structure characterized by:
The structural modifications contribute to its pharmacological properties, allowing it to mimic endogenous growth hormone while providing a longer duration of action compared to traditional formulations.
Somapacitan primarily undergoes non-covalent interactions with serum albumin, which significantly alters its pharmacokinetics. The binding to albumin reduces renal clearance and increases systemic circulation time.
Somapacitan acts as an agonist at the growth hormone receptor, mimicking the physiological effects of natural growth hormone. Upon administration:
Stability studies indicate that somapacitan maintains its efficacy over extended periods when stored correctly, which is crucial for patient compliance and treatment outcomes .
Somapacitan is primarily used in clinical settings for:
Additionally, ongoing studies are exploring its potential applications in other conditions related to metabolic dysfunctions and short stature due to various etiologies .
Somapacitan is a recombinant human growth hormone (growth hormone) derivative engineered with specific structural alterations to prolong its plasma residence time. The core modification involves a single amino acid substitution (Leu101Cys) at a site distal to the growth hormone receptor-binding interface, combined with the covalent attachment of a C14 fatty acid diacid chain via a hydrophilic linker. This albumin-binding moiety confers reversible non-covalent binding to human serum albumin without impeding growth hormone receptor engagement [1] [6]. The molecular weight of somapacitan (23 kDa) remains substantially lower than PEGylated growth hormone analogues (52–65 kDa), preserving tissue penetration capacity while enabling albumin interaction [7]. Structural analyses confirm that the fatty acid moiety adopts an optimal conformation for insertion into albumin's hydrophobic binding pockets, with the linker providing flexibility to minimize steric interference with growth hormone's bioactive domains [6] [9].
Table 1: Structural Attributes of Somapacitan
Component | Chemical Feature | Functional Role |
---|---|---|
Growth hormone backbone | 191-amino acid sequence with Leu101Cys mutation | Maintains receptor binding affinity |
Linker region | Hydrophilic spacer (undisclosed length) | Positions albumin-binding moiety optimally |
Albumin-binding moiety | C14 fatty acid diacid | Mediates reversible albumin binding |
The pharmacokinetic extension of somapacitan operates through transient, pH-dependent binding to human serum albumin. The fatty acid moiety inserts into hydrophobic pockets primarily within human serum albumin domains II and III, with binding affinity (Kd) in the micromolar range. This equilibrium allows continuous dissociation and reassociation with albumin pools in circulation [6] [8]. At physiological pH (7.4), the complex remains stable, but acidic endosomal environments (pH 5.5–6.0) following cellular uptake facilitate dissociation. This pH sensitivity enables simultaneous engagement of the somapacitan-albumin complex with the neonatal Fc receptor, which redirects the complex away from lysosomal degradation and back into systemic circulation [6]. Kinetic studies demonstrate association (kₒₙ) and dissociation (kₒff) rates of 2.5 × 10⁴ M⁻¹s⁻¹ and 0.12 s⁻¹, respectively, establishing a residence time sufficient for weekly dosing [1] [8].
The plasma half-life of somapacitan (47–65 hours) represents a 3–4 fold increase over native growth hormone (3–4 hours). This extension arises from two synergistic mechanisms: (1) Reduced renal clearance due to the increased hydrodynamic radius of the albumin-bound complex (approximately 67 kDa versus 22 kDa for unbound growth hormone), which exceeds the glomerular filtration cutoff (~60 kDa); and (2) FcRn-mediated recycling, which protects the albumin-bound fraction from intracellular catabolism [1] [6] [8]. Population pharmacokinetic modeling reveals that albumin binding saturates at therapeutic doses, creating a reservoir effect. Approximately 98% of circulating somapacitan exists in albumin-bound form, while unbound fractions maintain pharmacological activity [3] [5]. The terminal half-life exhibits dose-dependency due to saturable albumin binding, with 0.08 mg/kg achieving optimal exposure in adults [5].
Native growth hormone undergoes significant renal elimination via glomerular filtration (40–60% of total clearance), making its pharmacokinetics vulnerable to renal impairment. Somapacitan's albumin-binding strategy reduces renal clearance to <10% of total elimination pathways by two mechanisms: (1) The increased molecular size of the albumin complex prevents glomerular passage; and (2) the negative charge of human serum albumin repels the negatively charged glomerular basement membrane [1] [4]. Clinical studies in subjects with renal impairment confirm this mechanism: Severe renal impairment (GFR <30 mL/min) increases somapacitan exposure by 75% (AUC ratio 1.75 [1.00–3.06]) and end-stage renal disease by 63% (1.63 [1.01–2.61]) compared to normal renal function [2]. This contrasts with unmodified growth hormone, where renal impairment increases exposure by >200%. Molecular weight analysis of somapacitan metabolites reveals extensive degradation to sub-1 kDa fragments before renal excretion, confirming minimal intact molecule clearance via kidneys [8] [9].
Table 2: Renal Clearance Parameters of Growth Hormone Formulations
Parameter | Native Growth Hormone | Somapacitan |
---|---|---|
Molecular weight (kDa) | 22 | 23 (unbound), 90 (bound) |
Renal clearance fraction | 40–60% | <10% |
GFR impact on exposure | >200% increase in ESRD | 63–75% increase in ESRD |
Primary metabolites | Intact hormone in urine | Degraded fragments |
Population pharmacokinetic/pharmacodynamic models integrating data from healthy adults, adults with growth hormone deficiency, and children with growth hormone deficiency demonstrate fundamental differences between somapacitan and daily growth hormone. A dual-absorption model describes somapacitan pharmacokinetics: 80% of the dose undergoes first-order absorption (tmax ~8–12 hours), while 20% enters via zero-order release over 48 hours, explaining its prolonged absorption phase [3] [5]. Saturable elimination occurs through both target-mediated disposition (growth hormone receptor binding) and proteolytic degradation. Comparative simulations show that once-weekly somapacitan 0.16 mg/kg generates insulin-like growth factor-1 (insulin-like growth factor-1) profiles with lower peak-trough fluctuations (insulin-like growth factor-1 standard deviation score ±0.8) versus daily growth hormone (±1.5), despite maintaining comparable insulin-like growth factor-1 area under the curve [3] [5]. Body weight significantly influences clearance (allometric exponent 0.85), necessitating weight-based dosing. In children, the identical milligram per kilogram dosing achieves 25% lower exposure than in adults due to higher clearance rates, yet produces equivalent insulin-like growth factor-1 responses, suggesting enhanced sensitivity [5] [10].
Table 3: Pharmacokinetic/Pharmacodynamic Model Parameters
Parameter | Native Growth Hormone (Daily) | Somapacitan (Weekly) | Clinical Implication |
---|---|---|---|
t½ (hr) | 3–4 | 47–65 | Enables weekly dosing interval |
Tmax (hr) | 3–5 | 8–12 | Delayed but sustained absorption |
Insulin-like growth factor-1 fluctuation (SDS) | ±1.5 | ±0.8 | More stable tissue exposure |
Weight effect | CL α Weight^0.75 | CL α Weight^0.85 | Requires body size-adjusted dosing |
Pediatric adjustment | None | +25% CL/F | Higher mg/kg dosing in children |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3